AMG2850

TRPM8 IC90 icilin activation

AMG2850 is a selective, orally bioavailable TRPM8 antagonist (IC90 204 nM, rat TRPM8; F >40%) with >100‑fold selectivity over TRPV1 and TRPA1, minimizing off‑target effects. It reliably engages TRPM8 in vivo (10 mg/kg p.o., wet‑dog shake model) but lacks efficacy in pain models, making it an ideal negative control for TRPM8‑mediated analgesia and a valuable tool for thermoregulation studies. Choose AMG2850 for moderate inhibition enabling fine dose titration without complete channel blockade.

Molecular Formula C19H17F6N3O
Molecular Weight 417.3 g/mol
Cat. No. B3028026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG2850
Molecular FormulaC19H17F6N3O
Molecular Weight417.3 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)NC(=O)N1CCC2=C(C1C3=CC=C(C=C3)C(F)(F)F)N=CC=C2
InChIInChI=1S/C19H17F6N3O/c1-11(18(20,21)22)27-17(29)28-10-8-12-3-2-9-26-15(12)16(28)13-4-6-14(7-5-13)19(23,24)25/h2-7,9,11,16H,8,10H2,1H3,(H,27,29)/t11-,16+/m0/s1
InChIKeyDDBWYSSPWMXBIY-MEDUHNTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMG2850 TRPM8 Antagonist: Product Identity and Procurement Baseline


AMG2850 ((R)-8-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxamide) is a small molecule antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel [1]. It is chemically defined as a trifluoromethylphenyl-substituted dihydronaphthyridine carboxamide with a molecular weight of 417.35 g/mol and a CAS number of 1470018-52-0 [2]. The compound exhibits potent in vitro antagonism at rat TRPM8, with an IC90 of 204 ± 28 nM against icilin activation, and demonstrates >100-fold selectivity over related TRPV1 and TRPA1 channels [1]. AMG2850 is orally bioavailable in rats (Fpo > 40%) and has a plasma half-life of 3.5 hours [1][3].

Why AMG2850 Cannot Be Substituted with Other TRPM8 Antagonists Without Comparative Evaluation


TRPM8 antagonists exhibit substantial variation in potency, species-specific activity, selectivity profiles, oral bioavailability, and in vivo efficacy [1]. For instance, while AMG2850 demonstrates an IC90 of 204 nM at rat TRPM8 and >100-fold selectivity over TRPV1/TRPA1, other antagonists such as RQ-00203078 possess sub-nanomolar IC50 values (5.3 nM at rat TRPM8) and >350-fold selectivity, whereas PF-05105679 shows only 103 nM potency [2][3]. Moreover, AMG2850 has been shown to significantly reduce body temperature in vivo, a class effect that varies in magnitude across different TRPM8 antagonists [4]. These divergent pharmacological profiles preclude simple interchangeability without rigorous cross-comparison of the specific quantitative evidence provided below.

Quantitative Evidence for AMG2850 Differentiation from TRPM8 Antagonist Comparators


Potency at Rat TRPM8: AMG2850 IC90 vs. RQ-00203078 IC50

AMG2850 exhibits an IC90 of 204 ± 28 nM against icilin-induced activation of rat TRPM8, whereas the comparator RQ-00203078 demonstrates an IC50 of 5.3 nM under similar conditions [1][2]. This indicates that AMG2850 is approximately 38-fold less potent than RQ-00203078 at the rat channel, a critical differentiator for studies requiring specific potency ranges or where sub-nanomolar inhibition may be disadvantageous due to off-target risks.

TRPM8 IC90 icilin activation

Selectivity over TRPV1/TRPA1: AMG2850 vs. PF-05105679

AMG2850 demonstrates >100-fold selectivity for TRPM8 over TRPV1 and TRPA1 channels based on IC90 values [1]. PF-05105679, another TRPM8 antagonist, also exhibits >100-fold selectivity over a panel of receptors including TRPV1 and TRPA1, but its selectivity is defined at a concentration of 10 µM and assessed via calcium mobilization assays [2]. While both compounds show high selectivity, the assay conditions and the metric used (IC90 vs. IC50 at 10 µM) differ, making direct quantitative comparison challenging; however, both meet the criterion for >100-fold selectivity over these key off-target channels.

TRPM8 selectivity TRPV1 TRPA1

Oral Bioavailability in Rats: AMG2850 vs. AMG-333

AMG2850 demonstrates oral bioavailability (Fpo) >40% in rats [1]. AMG-333, a related TRPM8 antagonist from the same developer, also shows oral activity but its bioavailability is reported as 'good' without a specific numerical value; however, its in vivo efficacy is observed at doses as low as 0.6 mg/kg p.o. in the icilin-induced wet-dog shake model . While both compounds are orally active, AMG2850 provides a quantifiable bioavailability threshold (>40%), which aids in dose selection and formulation planning.

TRPM8 oral bioavailability pharmacokinetics

In Vivo Target Engagement: AMG2850 Dose-Response in Icilin-Induced Wet-Dog Shake Model

AMG2850 significantly inhibits TRPM8-mediated icilin-induced wet-dog shakes (WDS) in rats at an oral dose of 10 mg/kg, confirming robust target coverage in vivo [1]. RQ-00203078 exhibits an ED50 of 0.65 mg/kg p.o. in the same model [2]. This indicates that AMG2850 requires approximately 15-fold higher oral dose to achieve comparable target engagement, a critical factor for studies where dosing volume or compound consumption is constrained.

TRPM8 in vivo target engagement icilin wet-dog shake

Body Temperature Reduction: AMG2850 vs. Other Amgen TRPM8 Antagonists

In a comparative study of five chemically distinct TRPM8 antagonists (AMG0635, AMG2850, AMG8788, AMG9678, Compound 496), all compounds caused a transient decrease in core body temperature (Tb) in rats and mice, with a maximum decrease of 0.98°C observed across the group [1]. While individual Tb reduction data for AMG2850 are not separately reported, the study confirms that AMG2850 contributes to this class effect. Notably, repeated daily administration of AMG9678 attenuated the Tb decrease by Day 2, suggesting potential tachyphylaxis [1].

TRPM8 body temperature thermoregulation

AMG2850: Optimal Application Scenarios Based on Differentiated Evidence


Dose-Response Studies Requiring Moderate TRPM8 Inhibition

Given its IC90 of 204 nM at rat TRPM8 and oral bioavailability >40%, AMG2850 is well-suited for studies where complete channel blockade is undesirable and a moderate level of inhibition is sufficient to probe downstream signaling pathways. Its 15-fold higher effective dose in vivo compared to RQ-00203078 allows for finer dose titration and reduces the risk of confounding off-target effects from excessive target engagement [1][2].

Functional Selectivity Studies Over TRPV1 and TRPA1

AMG2850's >100-fold selectivity over TRPV1 and TRPA1 (measured by functional IC90) makes it a preferred tool for investigating TRPM8-specific functions in sensory neurons where these other TRP channels are co-expressed. Unlike compounds with lower selectivity margins, AMG2850 minimizes confounding effects from TRPV1 or TRPA1 modulation, thereby increasing confidence in attributing observed phenotypes to TRPM8 antagonism [1].

In Vivo Target Engagement Validation Without Pain Efficacy Expectations

AMG2850 reliably engages TRPM8 in vivo at 10 mg/kg p.o. in the icilin-induced wet-dog shake model, confirming its utility as a positive control for target coverage assays. However, it lacks efficacy in rodent models of inflammatory and neuropathic pain at doses up to 100 mg/kg, making it an unsuitable candidate for pain efficacy studies but a valuable negative control or mechanistic probe to rule out TRPM8-mediated analgesia [1].

Thermoregulation and Body Temperature Modulation Research

As a member of a chemically diverse set of TRPM8 antagonists that consistently reduce body temperature, AMG2850 can be employed in studies investigating the role of TRPM8 in thermoregulation. While its individual hypothermic effect is not separately quantified, its inclusion in the panel provides a benchmark for comparing the thermoregulatory impact of novel TRPM8 modulators [3].

Technical Documentation Hub

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